Tamra-peg4-nhs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H50N4O12 |

|---|---|

Molecular Weight |

790.9 g/mol |

IUPAC Name |

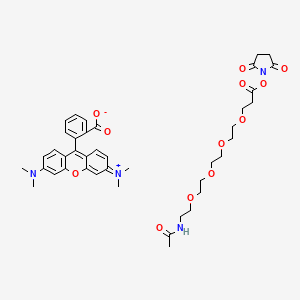

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H22N2O3.C17H28N2O9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(20)18-5-7-25-9-11-27-13-12-26-10-8-24-6-4-17(23)28-19-15(21)2-3-16(19)22/h5-14H,1-4H3;2-13H2,1H3,(H,18,20) |

InChI Key |

ZYSSSSPFIIYLKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of TAMRA-PEG4-NHS Ester

For researchers, scientists, and professionals in drug development, understanding the molecular tools at their disposal is paramount. TAMRA-PEG4-NHS ester is a versatile fluorescent labeling reagent widely employed in bioconjugation. This guide provides a comprehensive overview of its mechanism of action, core components, and practical applications, supported by quantitative data and detailed experimental protocols.

Core Components and Their Functions

This compound ester is a multi-component molecule designed for the efficient and stable fluorescent labeling of biomolecules. Its efficacy stems from the distinct properties of its three key components: the TAMRA fluorophore, the PEG4 linker, and the amine-reactive NHS ester.

-

TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye belonging to the rhodamine family.[1] It is the reporter component of the molecule, enabling the detection and quantification of the labeled target.[1] TAMRA's fluorescence is pH-sensitive, with optimal performance in neutral to slightly acidic conditions.[1]

-

PEG4 (Polyethylene Glycol, 4 units): A discrete polyethylene glycol linker composed of four ethylene glycol units.[2] This hydrophilic spacer, approximately 1.4 nm in length, serves several critical functions in bioconjugation.[3] It enhances the water solubility of the entire molecule and the resulting conjugate, which is particularly beneficial when labeling hydrophobic molecules. The PEG4 linker also reduces steric hindrance between the dye and the target biomolecule, helping to preserve the biological activity of the labeled molecule. Furthermore, it can decrease aggregation of the labeled protein.

-

NHS Ester (N-Hydroxysuccinimide ester): An amine-reactive functional group that enables the covalent attachment of the TAMRA-PEG4 moiety to the target molecule. NHS esters are one of the most widely used reagents for labeling biomolecules due to their high reactivity and ability to form stable amide bonds with primary amines.

Mechanism of Action: Covalent Labeling of Primary Amines

The core mechanism of action of this compound ester is a nucleophilic acyl substitution reaction between the NHS ester and a primary amine (-NH₂) on a target biomolecule. Primary amines are readily available on proteins (at the N-terminus and on the side chain of lysine residues) and on amine-modified oligonucleotides.

The reaction proceeds most efficiently under slightly alkaline conditions (pH 7.2-9.0). At this pH, the primary amine is deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.

It is crucial to control the pH of the reaction, as a competing hydrolysis reaction can occur where the NHS ester reacts with water. The rate of hydrolysis increases with pH, which can reduce the efficiency of the labeling reaction.

Below is a diagram illustrating the chemical reaction mechanism.

Quantitative Data

The following tables summarize key quantitative data for the components of this compound ester and the labeling reaction.

Table 1: Spectral Properties of TAMRA

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~552-557 nm | |

| Emission Maximum (λem) | ~578-583 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield | 0.3 - 0.5 |

Table 2: NHS Ester Reaction Parameters

| Parameter | Value/Condition | Reference(s) |

| Optimal Reaction pH | 7.2 - 9.0 | |

| Recommended Buffer pH | 8.3 - 8.5 | |

| Half-life of Hydrolysis (pH 7.0, 0°C) | 4 - 5 hours | |

| Half-life of Hydrolysis (pH 8.6, 4°C) | 10 minutes | |

| Incompatible Buffers | Those containing primary amines (e.g., Tris, glycine) |

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with this compound ester.

This protocol provides a general procedure for labeling proteins with this compound ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

This compound ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification column (e.g., desalting spin column or gel filtration column)

Procedure:

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of any primary amines.

-

-

This compound Ester Stock Solution Preparation:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use as the NHS ester is susceptible to hydrolysis.

-

-

Labeling Reaction:

-

Add the this compound ester stock solution to the protein solution. A 5- to 10-fold molar excess of the NHS ester is a common starting point, but this may require optimization.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound ester and the NHS byproduct using a desalting column, spin column, or dialysis.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage.

-

This protocol is for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0

-

Ethanol and 3 M Sodium Acetate for precipitation (optional purification method)

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in the reaction buffer.

-

-

This compound Ester Stock Solution Preparation:

-

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF as described in the protein labeling protocol.

-

-

Labeling Reaction:

-

Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification:

-

Purify the labeled oligonucleotide to remove excess dye. This can be achieved through methods such as ethanol precipitation or column purification.

-

Visualizations of Workflows and Applications

The following diagrams illustrate the experimental workflow for protein labeling and a conceptual application in tracking a labeled protein.

References

TAMRA-PEG4-NHS: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fluorescent dye TAMRA-PEG4-NHS, a crucial tool in various biological and biomedical research fields. This document outlines its core spectral properties, provides detailed experimental protocols for its use, and visualizes key processes through structured diagrams. Tetramethylrhodamine (TAMRA) is a well-established, bright, orange-red fluorescent dye known for its photostability and is widely used for labeling proteins, peptides, and nucleic acids.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary amines, such as those found on lysine residues and the N-terminus of proteins.[1] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG4 linker, can enhance the solubility and reduce the potential for aggregation of the labeled biomolecule.

Core Spectroscopic Properties

The photophysical characteristics of this compound make it a versatile fluorophore compatible with standard fluorescence microscopy and other detection systems. It exhibits strong absorption in the green region of the visible spectrum and emits a bright orange-red fluorescence. The spectral properties of TAMRA can be influenced by environmental factors such as pH. A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~541 - 555 nm | |

| Emission Maximum (λem) | ~567 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 91,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.1 | |

| Correction Factor (CF280) | 0.19 |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.0 - 9.0

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Higher concentrations can improve labeling efficiency.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Dye Preparation:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use, as the NHS ester is susceptible to hydrolysis.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio, typically between 5:1 and 10:1.

-

Slowly add the this compound ester stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm using the following formula:

-

Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein

-

-

Calculate the dye concentration using the Beer-Lambert law:

-

Dye Concentration (M) = Amax / ε_dye

-

-

The DOL is the ratio of the dye concentration to the protein concentration.

-

Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C or -80°C.

Visualizations

Chemical Reaction Workflow

The following diagram illustrates the workflow for the covalent labeling of a protein with this compound.

Caption: Workflow for the covalent labeling of proteins with this compound.

Signaling Pathway: FRET-Based Detection

TAMRA is frequently used as an acceptor dye in Förster Resonance Energy Transfer (FRET) based assays to study molecular interactions, such as protein-protein interactions or enzymatic activity. In a typical scenario, a donor fluorophore (e.g., Fluorescein, FAM) is paired with an acceptor fluorophore (TAMRA). When the two are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits fluorescence.

The diagram below illustrates the principle of FRET-based detection of a protein-protein interaction.

Caption: FRET-based detection of protein-protein interaction using a donor-acceptor pair.

Application in Real-Time qPCR

TAMRA is also commonly employed as a quencher in TaqMan® probes for real-time quantitative PCR (qPCR). The probe is an oligonucleotide complementary to the target DNA sequence, labeled with a reporter dye (e.g., FAM) at the 5' end and a quencher dye (TAMRA) at the 3' end.

The following diagram outlines the mechanism of a TaqMan probe in real-time qPCR.

References

A Technical Guide to the Solubility and Stability of TAMRA-PEG4-NHS for Researchers and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling proteins, peptides, and nucleic acids. The introduction of a polyethylene glycol (PEG) spacer, as seen in TAMRA-PEG4-NHS, enhances the hydrophilicity and biocompatibility of the molecule. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines on target biomolecules. This technical guide provides an in-depth analysis of the solubility and stability of this compound, critical parameters for its effective use in research and drug development.

Chemical Properties

This compound is a molecule that combines the spectroscopic properties of the TAMRA fluorophore with the solubility-enhancing and flexible nature of a four-unit PEG linker, and the amine-reactive functionality of an NHS ester.

| Property | Value |

| Molecular Formula | C40H46N4O12 |

| Molecular Weight | 774.82 g/mol [1] |

| Appearance | Dark colored solid[1] |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

Solubility

The solubility of this compound is a crucial factor for its handling and use in labeling reactions, which are often performed in aqueous buffers. The PEG4 linker significantly improves the water solubility of the otherwise hydrophobic TAMRA core.

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Water | Soluble |

Quantitative Solubility

Experimental Protocol: Determination of Aqueous Solubility

This protocol provides a general method for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer

-

Centrifuge

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours with continuous gentle agitation to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at the maximum absorbance wavelength of TAMRA (~555 nm).

-

Determine the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of TAMRA (~90,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

-

Stability

The stability of this compound is primarily influenced by two factors: the hydrolysis of the NHS ester and the photostability of the TAMRA fluorophore. The PEG4 linker generally enhances the stability of the molecule.

Hydrolysis of the NHS Ester

The NHS ester is susceptible to hydrolysis, a competing reaction to the desired amidation with a primary amine. The rate of hydrolysis is highly dependent on pH and temperature.

Quantitative Stability Data: Half-life of NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Data for general NHS esters.

This data underscores the importance of performing labeling reactions promptly after preparing the this compound solution, especially at neutral to alkaline pH.

Experimental Protocol: Determination of NHS Ester Hydrolysis Rate

This protocol outlines a method to monitor the hydrolysis of the NHS ester by observing the decrease in the starting material over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5)

-

Quenching Solution (e.g., 1 M glycine)

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase HPLC column

Methodology:

-

Reaction Setup:

-

Dissolve this compound in the reaction buffer to a known concentration.

-

Incubate the solution at a constant temperature (e.g., 25°C).

-

-

Time-course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution to react with any remaining active NHS ester.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Monitor the elution profile at the absorbance maximum of TAMRA (~555 nm).

-

Quantify the peak area corresponding to the intact this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the intact this compound versus time.

-

The slope of the resulting linear fit will be the negative of the first-order rate constant (k) for hydrolysis.

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Photostability of the TAMRA Fluorophore

The TAMRA fluorophore is known for its good photostability, making it suitable for various fluorescence microscopy applications. However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination. The photobleaching quantum yield (Φb) for TAMRA is reported to be approximately 3.3 x 10⁻⁷, indicating good resistance to photodegradation.

Factors Affecting Photostability:

-

Excitation Light Intensity: Higher intensity leads to faster photobleaching.

-

Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching.

-

Chemical Environment: The presence of certain oxidizing or reducing agents can affect photostability.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

| Condition | Recommendation |

| Long-term Storage | Store at -20°C, desiccated, and protected from light. A shelf life of over 3 years can be expected if stored properly. |

| Short-term Storage | For stock solutions in anhydrous DMSO or DMF, store at -20°C or -80°C for up to one year. Avoid repeated freeze-thaw cycles. |

| Handling | Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use. |

Signaling Pathways and Experimental Workflows

Reaction of this compound with a Primary Amine

The primary application of this compound is the covalent labeling of biomolecules containing primary amines, such as the N-terminus of proteins or the side chain of lysine residues. This reaction, known as aminolysis, competes with the hydrolysis of the NHS ester.

Caption: Competing reaction pathways for this compound.

Experimental Workflow for Protein Labeling

A typical workflow for labeling a protein with this compound involves several key steps, from preparation to purification.

Caption: General workflow for protein labeling.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules. Its enhanced solubility and the well-characterized reactivity of the NHS ester make it a reliable reagent. Understanding the factors that influence its solubility and stability, particularly the pH and temperature dependence of NHS ester hydrolysis, is essential for achieving optimal and reproducible labeling results. By following the guidelines and protocols outlined in this guide, researchers can effectively utilize this compound in their experimental designs.

References

Tamra-peg4-nhs: A Technical Guide for Bioconjugation

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core attributes and applications of Tamra-peg4-nhs. This document provides detailed information on its physicochemical properties, experimental protocols for bioconjugation, and a visual representation of the labeling workflow.

Core Properties of this compound

This compound (Tetramethylrhodamine-polyethylene glycol-N-hydroxysuccinimide ester) is a fluorescent labeling reagent widely used in biological research. It combines the bright and photostable fluorophore TAMRA with a hydrophilic 4-unit polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This structure makes it an ideal tool for covalently labeling proteins, antibodies, oligonucleotides, and other amine-containing molecules. The PEG spacer enhances the solubility of the labeled molecule and reduces steric hindrance.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 774.81 g/mol | [1][2][3] |

| Alternate Molecular Weight | 774.82 g/mol | [4][5] |

| Chemical Formula | C₄₀H₄₆N₄O₁₂ | |

| Exact Mass | 774.3112 g/mol | |

| Solubility | Soluble in DMSO and DMF | |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm |

Experimental Protocols

The following section provides a detailed methodology for labeling biomolecules with this compound. The protocol is generalized for proteins and can be adapted for other amine-containing molecules like oligonucleotides.

General Protein Labeling Protocol

This protocol outlines the steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein of interest

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)

-

Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be used immediately as NHS esters are susceptible to hydrolysis.

-

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the required amount of this compound. A molar excess of 5-10 fold of the dye to the protein is a common starting point. The optimal ratio may need to be determined empirically.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature or overnight on ice, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, you can add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes. This step is optional and is used to consume any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

-

Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

-

-

Storage:

-

Store the purified Tamra-labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the bioconjugation of this compound to a primary amine-containing biomolecule.

References

The Versatility of TAMRA-PEG4-NHS: An In-depth Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology, the precise visualization and quantification of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and among the plethora of available fluorophores, TAMRA (Tetramethylrhodamine) has long been a workhorse due to its bright fluorescence and photostability. The advent of modified versions, such as TAMRA-PEG4-NHS, has further expanded its utility. This technical guide provides a comprehensive overview of the applications of this compound in molecular biology, offering detailed experimental protocols and quantitative data to empower researchers in their quest for scientific discovery.

At its core, this compound is a fluorescent labeling reagent comprised of three key components: the TAMRA fluorophore, a four-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The TAMRA core provides the bright, orange-red fluorescence, while the NHS ester group allows for the covalent attachment of the dye to primary amines on biomolecules such as proteins and amine-modified oligonucleotides, forming a stable amide bond. The hydrophilic PEG4 linker serves a dual purpose: it enhances the water solubility of the dye and the resulting conjugate, and it provides a flexible spacer that minimizes steric hindrance and potential quenching interactions between the dye and the labeled biomolecule.

Core Properties and Quantitative Data

The photophysical properties of a fluorescent dye are critical for designing and interpreting experiments. While specific data for the this compound conjugate is not always explicitly differentiated from the parent TAMRA-NHS ester in literature, the following table summarizes the key quantitative parameters for TAMRA-NHS esters, which serve as a reliable reference. The inclusion of the PEG4 linker is generally not expected to significantly alter the spectral properties of the TAMRA fluorophore itself but rather to improve the overall performance of the conjugate.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~541-555 nm | Optimal excitation wavelength for maximal fluorescence. |

| Emission Maximum (λem) | ~567-580 nm | Wavelength of maximum fluorescence emission. |

| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[1][2] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The ratio of photons emitted to photons absorbed; can be influenced by the local environment and conjugation partner.[1] |

| Fluorescence Lifetime (τ) | ~1.9 - 2.7 ns | The average time the molecule spends in the excited state before returning to the ground state; this value is for TAMRA conjugated to DNA.[3] |

| Molecular Weight | ~774.81 g/mol |

Key Applications and Experimental Protocols

The unique properties of this compound make it a versatile tool for a wide range of applications in molecular biology.

Covalent Labeling of Proteins and Peptides

The most fundamental application of this compound is the covalent labeling of proteins and peptides. The NHS ester reacts efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)

-

This compound ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Dye Preparation:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of the dye to the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle stirring or mixing can improve labeling efficiency.

-

-

Purification:

-

Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

-

A_max is the absorbance at the TAMRA maximum.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein.

-

ε_dye is the molar extinction coefficient of TAMRA (~84,000 M⁻¹cm⁻¹).[1]

-

CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is approximately 0.19-0.32).

-

-

Protein Labeling Workflow

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions and conformational changes. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. TAMRA is an excellent FRET acceptor for commonly used donors like fluorescein (FAM) and cyanine dyes (e.g., Cy3). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".

This protocol describes a general method for measuring protease activity using a peptide substrate dually labeled with a donor fluorophore and TAMRA.

Materials:

-

FRET peptide substrate (labeled with a donor, e.g., FAM, and TAMRA)

-

Protease of interest

-

Assay Buffer (optimized for the specific protease)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in DMSO.

-

Dilute the protease to its working concentration in the assay buffer.

-

-

Assay Setup:

-

In a microplate, add the assay buffer, followed by the FRET peptide substrate.

-

Initiate the reaction by adding the protease to the wells.

-

Include a negative control with no protease.

-

-

Measurement:

-

Measure the fluorescence of the donor fluorophore over time.

-

In the intact peptide, the donor's fluorescence is quenched by TAMRA due to FRET.

-

Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.

-

FRET-based Protease Assay

Fluorescence Polarization (FP)

FP is a technique used to study molecular binding events in solution. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of its emitted light. When this molecule binds to a larger molecule, its tumbling is slowed, leading to an increase in the polarization of the emitted light. This compound is well-suited for preparing fluorescent tracers for FP assays.

This protocol describes a competitive FP assay to screen for inhibitors of a protein-protein interaction.

Materials:

-

TAMRA-labeled peptide or small molecule (the "tracer")

-

Receptor protein

-

Test compounds (potential inhibitors)

-

Assay Buffer

-

Fluorescence plate reader with polarization filters

Procedure:

-

Assay Setup:

-

In a microplate, add the assay buffer, the TAMRA-labeled tracer, and the receptor protein. This mixture should result in a high polarization signal.

-

To different wells, add varying concentrations of the test compounds.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization in each well.

-

If a test compound binds to the receptor, it will displace the TAMRA-labeled tracer.

-

The displaced, unbound tracer will tumble more rapidly, leading to a decrease in the fluorescence polarization signal.

-

Competitive Fluorescence Polarization Assay

Fluorescence Microscopy and Flow Cytometry

This compound is extensively used to label antibodies and other probes for fluorescence microscopy and flow cytometry. Its bright fluorescence and good photostability allow for high-quality imaging and sensitive detection of cellular targets. The PEG4 linker can be advantageous in these applications by reducing non-specific binding of the labeled probe to cells.

Materials:

-

Cells grown on coverslips

-

Primary antibody against the target of interest

-

This compound labeled secondary antibody

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Fix and permeabilize the cells on coverslips.

-

-

Staining:

-

Block non-specific binding with the blocking buffer.

-

Incubate with the primary antibody.

-

Wash to remove unbound primary antibody.

-

Incubate with the TAMRA-labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

-

Imaging:

-

Mount the coverslips on microscope slides with mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.

-

A similar protocol can be adapted for flow cytometry, where cells are stained in suspension and then analyzed on a flow cytometer.

Conclusion

This compound stands as a powerful and versatile tool in the molecular biologist's arsenal. Its combination of a bright and photostable fluorophore, a solubilizing and flexible PEG linker, and a highly reactive NHS ester for covalent conjugation makes it suitable for a broad spectrum of applications. From the fundamental labeling of proteins and oligonucleotides to sophisticated techniques like FRET and fluorescence polarization, this compound enables the detailed investigation of biomolecular structure, function, and interactions. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, facilitating the successful implementation of this robust fluorescent probe in their experimental designs and advancing our understanding of the complex machinery of life.

References

In-Depth Technical Guide: TAMRA-PEG4-NHS for Labeling Primary Amines

This guide provides a comprehensive overview of TAMRA-PEG4-NHS ester for the fluorescent labeling of primary amines, tailored for researchers, scientists, and drug development professionals.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling proteins, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester functional group of TAMRA provides a highly efficient method for covalently attaching the dye to primary amines (-NH2), primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction forms a stable amide bond, ensuring a permanent label. The incorporation of a polyethylene glycol (PEG) spacer, in this case, a 4-unit PEG (PEG4), enhances the solubility of the dye and the resulting conjugate in aqueous buffers and reduces steric hindrance. TAMRA-labeled molecules are valuable tools for a variety of applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET)-based assays.[1][2][3]

Chemical Properties and Reaction Mechanism

This compound is a derivative of the TAMRA dye, featuring a four-unit polyethylene glycol spacer and an N-hydroxysuccinimide ester reactive group. The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond.

Chemical Structure:

The labeling reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0. At this pH, the primary amines are deprotonated and more nucleophilic, leading to efficient conjugation while minimizing the hydrolysis of the NHS ester.

Figure 1: Reaction of this compound with a primary amine.

Quantitative Data

Photophysical Properties

The spectral properties of TAMRA make it compatible with common fluorescence instrumentation.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 | |

| Correction Factor (CF280) | ~0.3 |

Comparison with Other Common Fluorescent Dyes

| Property | TAMRA | Cyanine3 (Cy3) | Alexa Fluor 555 |

| Excitation Max (nm) | ~555 | ~550 | ~555 |

| Emission Max (nm) | ~580 | ~570 | ~565 |

| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 |

| Quantum Yield | ~0.1 - 0.3 | ~0.15 | ~0.1 |

| Photostability | Moderate | Low to Moderate | High |

| pH Sensitivity | Sensitive to high pH | Less sensitive | Largely insensitive |

Data synthesized from various sources for comparative purposes.

Experimental Protocols

Antibody Labeling with this compound

This protocol provides a general procedure for labeling antibodies. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

Procedure:

-

Prepare Antibody Solution:

-

Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.

-

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening.

-

Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (typically a 5-10 fold molar excess of dye to protein).

-

Slowly add the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes.

-

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.

-

Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

-

-

Storage:

-

Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage, protected from light.

-

References

The Cornerstone of Bioconjugation: A Technical Guide to the PEG4 Spacer in TAMRA-PEG4-NHS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced life sciences research and therapeutic development, the precise modification of biomolecules is paramount. The fluorescent labeling of proteins, peptides, and oligonucleotides enables the visualization and tracking of these essential components within complex biological systems. Among the arsenal of available labeling reagents, TAMRA-PEG4-NHS has emerged as a particularly valuable tool. This in-depth technical guide elucidates the critical role of the tetra-polyethylene glycol (PEG4) spacer within the this compound molecule, providing a comprehensive resource on its properties, applications, and the underlying chemical principles.

Core Components and Their Synergy

This compound is a heterobifunctional linker comprised of three key moieties: the TAMRA fluorophore, a PEG4 spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The synergy between these components provides a powerful reagent for bioconjugation.

-

TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorescent dye, TAMRA is widely utilized for its robust signaling capabilities in various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[3][4][5]

-

PEG4 Spacer: This discrete chain of four ethylene glycol units acts as a flexible, hydrophilic linker. Its inclusion is pivotal for optimizing the performance of the final bioconjugate.

-

NHS Ester: This amine-reactive functional group enables the covalent attachment of the TAMRA-PEG4 moiety to primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.

Quantitative Data Summary

The physicochemical and spectral properties of this compound and its constituent parts are essential for experimental design and data interpretation.

| Property | Value | Reference(s) |

| Molecular Weight | 774.81 g/mol | |

| Chemical Formula | C₄₀H₄₆N₄O₁₂ | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | |

| Purity | Typically ≥95% |

Table 1: Physicochemical Properties of this compound.

| Spectral Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~552 - 556 nm | |

| Emission Maximum (λem) | ~578 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.3 - 0.5 |

Table 2: Spectral Properties of the TAMRA Fluorophore.

The Pivotal Role of the PEG4 Spacer

The inclusion of a PEG4 spacer is a critical design element that confers several advantageous properties to the bioconjugate, addressing common challenges in drug development and diagnostics.

Enhanced Hydrophilicity and Solubility

Many therapeutic payloads and fluorescent dyes are inherently hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG4 spacer helps to mitigate this by creating a hydration shell, improving the solubility and stability of the resulting bioconjugate.

Reduced Steric Hindrance

The defined length of the PEG4 spacer provides crucial spatial separation between the fluorescent label (TAMRA) and the target biomolecule. This separation is vital for preserving the biological activity of proteins and antibodies by preventing the dye from interfering with their binding sites. Research indicates that the inclusion of a PEG spacer can significantly increase the reactivity of conjugated molecules by alleviating steric hindrance.

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved exposure at the target site and a better overall therapeutic index.

Minimized Immunogenicity

The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the biomolecule from recognition by the immune system, thereby reducing the likelihood of an adverse immune response.

Mandatory Visualizations

Chemical Structure and Labeling Reaction

Caption: this compound Structure and Amine Reaction.

NHS Ester Labeling Workflow

Caption: A typical workflow for biomolecule labeling.

Application in a Generic Signaling Pathway

References

An In-depth Technical Guide to TAMRA-PEG4-NHS Fluorescent Dye

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is paramount for the success of a wide range of biological assays. Tetramethylrhodamine (TAMRA) is a well-established, bright, and photostable orange-red fluorophore. The TAMRA-PEG4-NHS ester variant incorporates a polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester, offering enhanced solubility and a means for covalent attachment to biomolecules. This guide provides a comprehensive overview of the properties and applications of this compound.

Core Properties and Specifications

This compound is a versatile fluorescent dye derivative designed for the stable labeling of primary amines in proteins, amine-modified oligonucleotides, and other molecules.[1][2][3] The inclusion of a four-unit PEG spacer enhances the water solubility of the dye and the resulting conjugate, potentially reducing aggregation and non-specific binding.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below. Proper storage is crucial to maintain the reactivity of the NHS ester; the compound should be stored at -20°C, protected from light and moisture.[1] For short-term storage, 0-4°C is acceptable.[1] The dye is soluble in common organic solvents such as DMSO and DMF, as well as in water.

| Property | Value |

| Chemical Formula | C40H46N4O12 |

| Molecular Weight | 774.82 g/mol |

| CAS Number | 2171068-83-8 |

| Appearance | Solid powder |

| Solubility | DMSO, DMF, DCM, Water |

| Storage | Long-term: -20°C; Short-term: 0-4°C. Protect from light. |

Spectroscopic Properties

The fluorescence of TAMRA is characterized by its bright orange-red emission. The key spectroscopic parameters are detailed below. It is important to note that while the core fluorophore's properties are consistent, minor variations in excitation and emission maxima can occur depending on the solvent and conjugation state.

| Parameter | Value |

| Excitation Maximum (λex) | ~553 nm |

| Emission Maximum (λem) | ~575 nm |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ at 553 nm |

| Quantum Yield (Φ) | ~0.1 (for 5-TAMRA NHS ester) |

| Recommended Laser Line | 532 nm |

Bioconjugation Chemistry

The utility of this compound as a labeling reagent stems from the reactivity of the NHS ester group towards primary amines. This reaction forms a stable and covalent amide bond.

NHS Ester-Amine Reaction Mechanism

The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. The N-hydroxysuccinimide is released as a byproduct.

Caption: NHS ester reaction with a primary amine.

Experimental Protocols

The following are generalized protocols for labeling proteins/antibodies and amine-modified oligonucleotides with this compound. Optimization may be required for specific applications.

Protein and Antibody Labeling

This protocol outlines the steps for conjugating this compound to proteins or antibodies.

Materials:

-

Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange. The protein concentration should be between 2-10 mg/mL for efficient labeling.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.

-

Slowly add the dissolved this compound to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purification: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein conjugate.

Oligonucleotide Labeling

This protocol is for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 9.0, or 0.1 M sodium tetraborate, pH 8.5

-

Desalting column (e.g., Glen Gel-Pak™) or ethanol precipitation reagents

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.

-

Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Add a 5-10 fold molar excess of the this compound solution to the oligonucleotide solution.

-

Agitate the mixture and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Size Exclusion Chromatography: Separate the labeled oligonucleotide from excess dye and salts using a desalting column.

-

Ethanol Precipitation: Alternatively, add one-tenth volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol.

-

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate. It can be determined spectrophotometrically.

Procedure:

-

Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~553 nm, A_max).

-

Calculate Concentrations:

-

Correction Factor (CF): The dye also absorbs at 280 nm. The correction factor for TAMRA is approximately 0.3.

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

-

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of this compound (~80,000 M⁻¹cm⁻¹).

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

For antibodies, a DOL between 2 and 10 is often ideal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for protein labeling with this compound, from preparation to characterization.

Caption: Workflow for protein labeling and analysis.

Applications

TAMRA-labeled biomolecules are employed in a variety of fluorescence-based applications due to the dye's brightness and photostability. These include:

-

Fluorescence Microscopy: Imaging the localization of labeled proteins or oligonucleotides within cells.

-

Flow Cytometry: Identifying and sorting cells based on the presence of a labeled antibody on the cell surface.

-

Immunocytochemistry: Detecting specific antigens in fixed cells.

-

FRET (Förster Resonance Energy Transfer) Assays: TAMRA can serve as an acceptor for fluorophores like FAM (fluorescein).

-

Fluorescence-based Immunoassays: Quantifying antigens or antibodies in a sample.

By providing a balance of excellent spectroscopic properties, enhanced solubility through PEGylation, and efficient amine-reactive chemistry, this compound is a valuable tool for researchers in the life sciences and drug development.

References

An In-depth Technical Guide to the Safe Handling and Application of TAMRA-PEG4-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAMRA-PEG4-NHS, a fluorescent labeling reagent. It covers essential safety and handling procedures, detailed chemical and physical properties, and robust experimental protocols for its use in various research applications. The information is intended to equip researchers with the knowledge to effectively and safely utilize this compound in their work.

Safety and Handling

1.1 General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber), when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Dust Formation: Avoid creating dust when handling the solid form of the reagent.

1.2 Storage and Stability

Proper storage is crucial to maintain the reactivity and stability of this compound.

-

Long-term Storage: For long-term storage, the solid powder should be kept in a dry, dark place at -20°C.[1] Under these conditions, it can be stable for months to years.

-

Short-term Storage: For short-term storage, 0-4°C is acceptable for days to weeks.[1]

-

In Solvent: When dissolved in a solvent such as DMSO, it is recommended to store at -80°C for up to one year.[2]

-

Moisture Sensitivity: NHS esters are sensitive to moisture, which can lead to hydrolysis of the reactive group.[3] It is essential to allow the vial to equilibrate to room temperature before opening to prevent condensation. Store with a desiccant.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its successful application in experimental work.

| Property | Value | Reference(s) |

| Molecular Formula | C40H46N4O12 | [1] |

| Molecular Weight | 774.82 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, DMF, DCM, and Water | |

| Purity | >95% | |

| Excitation Maximum | ~555 nm | |

| Emission Maximum | ~580 nm |

Experimental Protocols

This compound is a versatile fluorescent labeling reagent used to conjugate the TAMRA fluorophore to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The NHS ester reacts with primary amines to form a stable amide bond.

3.1 General Protocol for Protein Labeling

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add the this compound solution to the protein solution at a 5-10 molar excess. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

3.2 Protocol for Labeling Amino-Modified Oligonucleotides

This protocol is for the conjugation of this compound to oligonucleotides containing a primary amine modification.

Materials:

-

Amino-modified oligonucleotide

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

This compound

-

Anhydrous DMSO

-

Ethanol and 3M Sodium Acetate for precipitation

Procedure:

-

Dissolve Oligonucleotide: Dissolve the amino-modified oligonucleotide in the conjugation buffer.

-

Dissolve NHS Ester: Dissolve this compound in anhydrous DMSO.

-

Conjugation: Add the dissolved NHS ester to the oligonucleotide solution. Gently vortex and shake the mixture for 2 hours at room temperature, protected from light.

-

Precipitation: Add a mixture of ethanol and 3M sodium acetate to precipitate the labeled oligonucleotide.

-

Purification: Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with cold 70% ethanol. Dry the pellet and resuspend in an appropriate buffer.

Visualizations

4.1 Reaction of this compound with a Primary Amine

Caption: Covalent bond formation between this compound and a primary amine.

4.2 Experimental Workflow for Protein Labeling and Purification

Caption: Step-by-step workflow for labeling proteins with this compound.

4.3 Generalized Signaling Pathway Investigation

References

Methodological & Application

Application Notes and Protocols for TAMRA-PEG4-NHS Protein Labeling

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of proteins using TAMRA-PEG4-NHS ester. This protocol details the necessary reagents, equipment, and step-by-step instructions for a successful conjugation reaction, including subsequent purification of the labeled protein.

Tetramethylrhodamine (TAMRA) is a bright, photostable fluorophore commonly used for generating fluorescently labeled proteins. The incorporation of a four-unit polyethylene glycol (PEG4) spacer between the TAMRA fluorophore and the N-hydroxysuccinimide (NHS) ester enhances the solubility of the labeling reagent and the resulting conjugate, while also minimizing potential steric hindrance. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

Core Principles of the Labeling Reaction

The fundamental principle of this labeling protocol is the reaction between the NHS ester of TAMRA-PEG4 and primary amine groups on the protein. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic. The result is a stable covalent amide bond, permanently attaching the fluorescent TAMRA-PEG4 moiety to the protein.

Key Experimental Parameters

Successful and reproducible protein labeling is dependent on several critical parameters. The following table summarizes the key quantitative data and recommended ranges for the this compound protein labeling protocol.

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[1][2] |

| Labeling Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris, glycine).[1][3][4] |

| Reaction pH | 8.0 - 9.0 | Optimal for the reaction between NHS esters and primary amines. |

| This compound Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis. |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1 - 4 hours | Incubation time may be adjusted to optimize the degree of labeling. |

| Reaction Volume | As required | The volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling proteins with this compound ester.

Preparation of Reagents

-

Protein Solution:

-

Ensure the protein is of high purity and dissolved in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.2-7.5).

-

If the protein is in a buffer containing primary amines, such as Tris or glycine, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL.

-

-

This compound Stock Solution:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL. This solution is susceptible to hydrolysis and should be used without delay.

-

Protein Labeling Reaction

-

In a microcentrifuge tube, combine the prepared protein solution with the appropriate volume of 0.1 M sodium bicarbonate buffer (pH 8.3) to achieve the desired reaction volume.

-

While gently vortexing the protein solution, slowly add the calculated amount of the freshly prepared this compound stock solution. The optimal molar ratio of dye to protein may need to be determined empirically, but a starting point of a 10:1 molar excess is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time can be extended up to 4 hours if a higher degree of labeling is desired.

Purification of the Labeled Protein

It is crucial to remove any unreacted this compound ester and byproducts from the labeled protein. Size exclusion chromatography (e.g., a desalting column) is a commonly used and effective method.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS (pH 7.4).

-

Carefully load the entire labeling reaction mixture onto the column.

-

Elute the labeled protein with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.

-

Collect the fractions containing the colored, labeled protein.

Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for TAMRA (approximately 555 nm, Amax).

-

Calculate the protein concentration and the DOL using the following equations:

-

Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is typically around 0.3).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Degree of Labeling (DOL) = Amax / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of TAMRA at its Amax (approximately 95,000 cm⁻¹M⁻¹).

-

-

Storage of the Labeled Protein

Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles. Protect the conjugate from light.

Visual Representations

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction between the this compound ester and a primary amine on a protein, resulting in a stable amide bond.

Experimental Workflow

This diagram outlines the sequential steps involved in the this compound protein labeling protocol, from preparation to final storage.

References

Step-by-Step Guide for Antibody Conjugation with TAMRA-PEG4-NHS

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of antibodies with TAMRA-PEG4-NHS ester. Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye commonly used for labeling proteins and other biomolecules. The polyethylene glycol (PEG) spacer (PEG4) enhances the solubility of the labeled antibody and reduces potential steric hindrance. The N-hydroxysuccinimide (NHS) ester group facilitates covalent labeling by reacting with primary amines on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This process enables the creation of fluorescently labeled antibodies for use in various applications, including immunoassays, flow cytometry, and fluorescence microscopy.

Principle of Reaction

The conjugation process is based on the reaction between the amine-reactive this compound ester and primary amines on the antibody. The NHS ester is an activated ester that readily reacts with deprotonated primary amines, which are more nucleophilic. This reaction is most efficient under slightly alkaline conditions (pH 7.2-9.0). The result is a stable amide bond linking the TAMRA-PEG4 moiety to the antibody.

Materials and Reagents

Required Materials

-

Antibody to be labeled (in an amine-free buffer)

-

This compound ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 7.4)

-

Purification/Desalting Columns (e.g., Sephadex G-25)

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes

Reagent Properties

A summary of the key quantitative properties of the reagents is provided in the table below for easy reference.

| Reagent | Molecular Weight ( g/mol ) | Molar Extinction Coefficient (ε) at λmax | Excitation Max (λex) (nm) | Emission Max (λem) (nm) |

| This compound ester | 774.82[1] | 80,000 M⁻¹cm⁻¹ at 553 nm[1] | ~553[1] | ~575[1] |

| Typical IgG Antibody | ~150,000 | ~210,000 M⁻¹cm⁻¹ at 280 nm[2] | N/A | N/A |

Experimental Protocols

This section details the step-by-step procedure for conjugating your antibody with this compound.

Antibody Preparation

It is crucial to prepare the antibody correctly to ensure efficient conjugation.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3) or PBS (pH 7.4). This can be achieved using dialysis or a desalting column.

-

Remove Stabilizers: Carrier proteins such as Bovine Serum Albumin (BSA) or gelatin will compete with the antibody for labeling and must be removed. Protein A/G purification can be used for this purpose.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. A concentration of 2 mg/mL is often recommended for optimal labeling.

Preparation of this compound Stock Solution

The this compound ester is moisture-sensitive and should be handled accordingly.

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Vortex the solution to ensure the dye is fully dissolved. The NHS ester is susceptible to hydrolysis, so the stock solution should be used promptly and not stored for long periods.

Antibody Conjugation Reaction

The following steps outline the conjugation reaction.

-

Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A starting point of a 5 to 20-fold molar excess of the NHS ester to the protein is common. The optimal ratio should be determined empirically for each antibody.

-

Reaction Setup: Add the calculated volume of the this compound stock solution to the prepared antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve conjugation efficiency.

Purification of the Labeled Antibody

After the incubation period, it is essential to remove any unreacted this compound to prevent background fluorescence.

-

Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled antibody from the smaller, unreacted dye molecules.

-

Column Equilibration: Equilibrate the desalting column with an appropriate storage buffer (e.g., PBS).

-

Sample Application and Elution: Apply the reaction mixture to the column and collect the fractions containing the purified, labeled antibody. The colored fraction that elutes first will be the conjugated antibody.

Characterization of the Conjugate

To assess the success of the conjugation, the Degree of Labeling (DOL) must be calculated. The DOL represents the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for antibodies is typically between 2 and 10.

-

Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of TAMRA (~553 nm, Amax).

-

DOL Calculation: The DOL can be calculated using the following formula:

Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein

Dye Concentration (M) = Amax / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

Amax is the absorbance of the conjugate at ~553 nm.

-

CF280 is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is approximately 0.3).

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of this compound at ~553 nm (80,000 M⁻¹cm⁻¹).

-

Storage of the Labeled Antibody

Proper storage is crucial for maintaining the stability of the fluorescently labeled antibody.

-

Store the conjugated antibody at 4°C for short-term storage, protected from light.

-

For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Fluorescently conjugated antibodies should always be stored in dark vials or wrapped in foil to prevent photobleaching.

Troubleshooting

This section addresses common problems encountered during antibody conjugation.

| Problem | Possible Cause | Solution |

| Low or No Conjugation | 1. Presence of primary amines (e.g., Tris, glycine) in the antibody buffer.2. This compound ester was hydrolyzed.3. Presence of carrier proteins (e.g., BSA) in the antibody solution.4. Incorrect pH of the reaction buffer. | 1. Perform buffer exchange into an amine-free buffer.2. Use the reconstituted NHS ester immediately.3. Remove carrier proteins before conjugation.4. Ensure the reaction buffer pH is between 7.2 and 9.0. |

| High Background Signal in Assays | 1. Incomplete removal of unreacted dye.2. Excessive labeling (high DOL) leading to non-specific binding. | 1. Ensure thorough purification of the conjugate using a desalting column.2. Reduce the molar ratio of dye to antibody in the conjugation reaction. |

| Precipitation of the Labeled Antibody | 1. Excessive labeling can increase the hydrophobicity of the antibody, leading to aggregation. | 1. Decrease the molar excess of the this compound ester in the reaction. |

Visualizations

Experimental Workflow

Caption: Workflow for antibody conjugation with this compound.

Chemical Reaction Pathway

Caption: Reaction of this compound with an antibody's primary amine.

References

Application Notes and Protocols: TAMRA-PEG4-NHS for Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of TAMRA-PEG4-NHS ester for the labeling of synthetic oligonucleotides. Tetramethylrhodamine (TAMRA) is a versatile fluorescent dye widely employed in molecular biology and drug development for applications such as quantitative real-time PCR (qPCR), Förster Resonance Energy Transfer (FRET) studies, and fluorescence microscopy.[1][2] The polyethylene glycol (PEG) linker (PEG4) enhances solubility and reduces steric hindrance, while the N-hydroxysuccinimide (NHS) ester group allows for efficient and specific covalent labeling of primary amine groups present on modified oligonucleotides.[3][4][5]